Enhanced Lipophilicity (LogP) vs. 3-Methyl Analog for Membrane Permeability Optimization
The target compound exhibits a significantly higher computed LogP (1.52) compared to the 3-methyl analog (LogP 1.06) . This difference of +0.46 LogP units indicates superior lipophilicity, a key determinant of passive membrane permeability and a crucial parameter in oral drug design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52 |
| Comparator Or Baseline | 5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-91-0): LogP = 1.06 |
| Quantified Difference | +0.46 LogP units (44% increase vs. comparator) |
| Conditions | Computed LogP values sourced from vendor technical datasheets (Fluorochem) |
Why This Matters
For procurement, this LogP difference is a direct indicator for selecting the compound best suited for lead series requiring higher membrane permeability, avoiding the less lipophilic methyl analog.
